Cas no 207399-25-5 (Isoquinoline-3-carboxylic Acid Hydrate)
Isoquinoline-3-carboxylic Acid Hydrate Chemical and Physical Properties
Names and Identifiers
-
- 3-isoquinolinecarboxylic acid hydrate
- Isoquinoline-3-carboxylic acid hydrate
- isoquinoline-3-carboxylate
- Isoquinoline-3-carboxylic acid monohydrate
- 3-isoquinolinecarboxylate
- Isoquinoline-3-carboxylic acid hydrate(1:x)
- 3-Isoquinolinecarboxylic acid, hydrate
- 3-Isoquinolinecarboxylic acid hydrate (1:1)
- PubChem10167
- Jsp004163
- HMS548F13
- IXFLTVWYYQIVRB-UHFFFAOYSA-N
- BCP05776
- 3-Isoquinolinecarboxyl
- 3-Isoquinolinecarboxylic acid hydrate, 99%
- DS-0936
- 3-Isoquinolinecarboxylic acid, hydrate (1:1)
- MFCD00167216
- A814490
- 207399-25-5
- 203626-75-9
- AC7621
- AM807345
- n-(2-chloroethyl)-n-[2-(2-pyridinyl)ethyl]urea
- isoquinoline 3-carboxylic acid hydrate
- AKOS BB-8838
- SCHEMBL1201320
- DTXSID60371541
- CS-0031353
- isoquinoline-3-carboxylic acid;hydrate
- W-206552
- 3-IsoquinolinecarboxylicAcidHydrate
- AKOS015901772
- A814853
- J-650284
- FT-0627511
- isoquinoline-3-carboxylate;3-Isoquinolinecarboxylic Acid Hydrate
- SY048006
- F2191-0015
- SY014652
- FT-0627510
- isoquinoline-3-carboxylic acid,hydrate
- Isoquinoline-3-carboxylic Acid Hydrate
-
- MDL: MFCD00167216
- Inchi: 1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2
- InChI Key: IXFLTVWYYQIVRB-UHFFFAOYSA-N
- SMILES: OC(C1=CC2C=CC=CC=2C=N1)=O.O
- BRN: 125548
Computed Properties
- Exact Mass: 191.05800
- Monoisotopic Mass: 173.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2
- Surface Charge: -1
- Tautomer Count: nothing
- XLogP3: 2.6
Experimental Properties
- Color/Form: powder
- Density: 1.339
- Melting Point: 166-168 °C (lit.)
- Boiling Point: 366.4 °C at 760 mmHg
- Flash Point: 175.4 °C
- PSA: 59.42000
- LogP: 1.86870
- Solubility: Not determined
Isoquinoline-3-carboxylic Acid Hydrate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S37
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
Isoquinoline-3-carboxylic Acid Hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338540-250MG |
Isoquinoline-3-carboxylic Acid Hydrate |
207399-25-5 | 99% | 250MG |
457.41 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338540-1G |
Isoquinoline-3-carboxylic Acid Hydrate |
207399-25-5 | 99% | 1G |
1004.97 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I55170-1g |
Isoquinoline-3-carboxylic acid hydrate(1:x) |
207399-25-5 | 97% | 1g |
¥798.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I55170-250mg |
Isoquinoline-3-carboxylic acid hydrate(1:x) |
207399-25-5 | 97% | 250mg |
¥278.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018338-1g |
Isoquinoline-3-carboxylic Acid Hydrate |
207399-25-5 | 97% | 1g |
¥268 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018338-5g |
Isoquinoline-3-carboxylic Acid Hydrate |
207399-25-5 | 97% | 5g |
¥1027 | 2024-05-25 | |
| Alichem | A189004647-25g |
Isoquinoline-3-carboxylic acid hydrate(1:x) |
207399-25-5 | 95% | 25g |
$400.00 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122685-1g |
Isoquinoline-3-carboxylic Acid Hydrate |
207399-25-5 | 97% | 1g |
¥294.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122685-5g |
Isoquinoline-3-carboxylic Acid Hydrate |
207399-25-5 | 97% | 5g |
¥1126.90 | 2023-09-02 | |
| eNovation Chemicals LLC | D697464-5g |
3-Isoquinolinecarboxylic Acid Hydrate |
207399-25-5 | >97% | 5g |
$160 | 2024-07-20 |
Isoquinoline-3-carboxylic Acid Hydrate Related Literature
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Isoquinoline-3-carboxylic Acid Hydrate
Isoquinoline-3-carboxylic Acid Hydrate: A Comprehensive Overview
Isoquinoline-3-carboxylic Acid Hydrate (CAS no. 207399-25-5) is a significant compound in the field of organic chemistry and pharmaceutical research. This hydrated derivative of isoquinoline has garnered considerable attention due to its versatile applications in medicinal chemistry and synthetic organic transformations. The compound's unique structural features, including a nitrogen-containing heterocyclic core and a carboxylic acid group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>isoquinoline scaffold is well-known for its presence in numerous natural products and pharmacologically active compounds. Its aromaticity and ability to form stable complexes with metals have been exploited in various catalytic processes. The introduction of a carboxylic acid moiety at the 3-position enhances the reactivity of the molecule, making it a preferred building block for drug discovery initiatives.
In recent years, Isoquinoline-3-carboxylic Acid Hydrate has been extensively studied for its potential in developing novel therapeutic agents. Researchers have leveraged its structural motif to design molecules with enhanced binding affinity to biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes associated with inflammatory diseases and cancer. The hydrate form adds an additional layer of stability, ensuring consistent performance in laboratory and industrial settings.
The< strong>CAS no. 207399-25-5 designation provides a unique identifier for this compound, facilitating its accurate classification and handling in research environments. This specificity is crucial for ensuring reproducibility in experimental protocols and compliance with regulatory standards. The compound's purity and crystalline form are particularly important, as impurities can significantly affect the outcomes of synthetic and pharmacological studies.
Advances in computational chemistry have enabled more efficient design and optimization of molecules derived from< strong>isoquinoline-3-carboxylic acid hydrate. Molecular modeling techniques have been employed to predict the binding modes of these derivatives with target proteins, streamlining the drug discovery process. Additionally, green chemistry principles have been integrated into synthetic routes involving this compound, aiming to minimize environmental impact while maintaining high yields.
The pharmaceutical industry has shown particular interest in< strong>Isoquinoline-3-carboxylic Acid Hydrate due to its role as a precursor for bioactive scaffolds. Several clinical trials are underway evaluating the efficacy of isoquinoline-based drugs in treating neurological disorders and infectious diseases. The compound's ability to cross biological membranes makes it an attractive candidate for developing oral medications with improved bioavailability.
In synthetic organic chemistry, Isoquinoline-3-carboxylic Acid Hydrate serves as a versatile intermediate for constructing complex molecular architectures. Its reactivity allows for facile functionalization at multiple sites, enabling the creation of diverse libraries of compounds for high-throughput screening. This adaptability has made it a staple in academic and industrial research laboratories focused on developing new chemical entities.
The development of novel synthetic methodologies for< strong>CAS no. 207399-25-5 has been a focal point for chemists seeking to improve access to this valuable building block. Catalytic processes have been refined to enhance selectivity and yield, reducing the need for harsh conditions or hazardous reagents. These innovations not only improve efficiency but also align with global efforts to promote sustainable chemical practices.
The future prospects of< strong>Isoquinoline-3-carboxylic Acid Hydrate are promising, with ongoing research exploring its potential applications in material science and nanotechnology. Its ability to form coordination complexes with metal ions has opened avenues for developing functional materials with applications in catalysis and sensing. As our understanding of its properties continues to expand, new opportunities are likely to emerge across multiple scientific disciplines.
207399-25-5 (Isoquinoline-3-carboxylic Acid Hydrate) Related Products
- 486-73-7(Isoquinoline-1-carboxylic acid)
- 98-98-6(Picolinic acid)
- 634-97-9(1H-pyrrole-2-carboxylic acid)
- 4434-13-3(5-methylpyridine-2-carboxylic acid)
- 203626-75-9(Isoquinoline-3-carboxylic Acid Hydrate)
- 93-10-7(Quinoline-2-carboxylic acid)
- 934-60-1(6-Methylpicolinic acid)
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 6624-49-3(Isoquinoline-3-carboxylic Acid)
- 4021-08-3(4-Methylpyridine-2-carboxylic Acid)